molecular formula C6H13NO B042262 (2-Aminocyclopentyl)methanol CAS No. 4492-47-1

(2-Aminocyclopentyl)methanol

Cat. No.: B042262
CAS No.: 4492-47-1
M. Wt: 115.17 g/mol
InChI Key: JFLVVCGMJYMWML-UHFFFAOYSA-N
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Description

(2-Aminocyclopentyl)methanol is an organic compound with the molecular formula C6H13NO It consists of a cyclopentane ring substituted with an amino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminocyclopentyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 2-aminocyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon or platinum oxide to facilitate the reduction of 2-aminocyclopentanone under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: (2-Aminocyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form cyclopentylmethanol using strong reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: 2-Aminocyclopentanone, 2-Aminocyclopentanoic acid.

    Reduction: Cyclopentylmethanol.

    Substitution: Derivatives with different functional groups depending on the nucleophile used.

Scientific Research Applications

(2-Aminocyclopentyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Aminocyclopentyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Cyclopentylmethanol: Similar structure but lacks the amino group.

    2-Aminocyclopentanone: Similar structure but contains a ketone group instead of a hydroxymethyl group.

    Cyclopentylamine: Similar structure but lacks the hydroxymethyl group.

Uniqueness: (2-Aminocyclopentyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

(2-aminocyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVVCGMJYMWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542707
Record name (2-Aminocyclopentyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4492-47-1
Record name (2-Aminocyclopentyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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